7-Methyl-2-((4-nitrophenoxy)methyl)imidazo[1,2-a]pyridine
Description
Structure
3D Structure
Properties
CAS No. |
183365-21-1 |
|---|---|
Molecular Formula |
C15H13N3O3 |
Molecular Weight |
283.28 g/mol |
IUPAC Name |
7-methyl-2-[(4-nitrophenoxy)methyl]imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C15H13N3O3/c1-11-6-7-17-9-12(16-15(17)8-11)10-21-14-4-2-13(3-5-14)18(19)20/h2-9H,10H2,1H3 |
InChI Key |
IFWBNYKXTJSOBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)COC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-2-((4-nitrophenoxy)methyl)imidazo[1,2-a]pyridine can be achieved through various synthetic routes One common method involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization to form the imidazo[1,2-a]pyridine core
Industrial Production Methods
Industrial production of imidazo[1,2-a]pyridine derivatives often involves metal-catalyzed coupling reactions. For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are frequently employed to introduce various substituents onto the imidazo[1,2-a]pyridine core. These methods offer high yields and selectivity, making them suitable for large-scale production.
Chemical Reactions Analysis
Nitro Group Reactivity
The 4-nitrophenoxy methyl substituent introduces an electron-withdrawing nitro group, which influences reactivity:
-
Reduction : Nitro groups typically reduce to amines under catalytic hydrogenation or using reducing agents like Fe/HCl. This reaction could yield a 4-aminophenoxy methyl derivative, enabling subsequent acylation, alkylation, or nucleophilic substitution .
-
Electrophilic Aromatic Substitution : The nitro group directs electrophiles to the meta position on the phenyl ring. Potential reactions include nitration or sulfonation, though steric hindrance from the methyl group may limit accessibility .
Phenoxy Methyl Group Reactivity
The ether linkage (-OCH₂-) in the phenoxy methyl group is susceptible to:
-
Acidic Cleavage : Hydrogenation or treatment with strong acids (e.g., HBr) could cleave the ether bond, forming a phenol and a methyl group.
-
Alkylation : The methyl group may undergo oxidation to a carboxylic acid or participate in nucleophilic alkylation reactions .
Imidazo[1,2-a]pyridine Core Reactivity
The imidazo[1,2-a]pyridine core exhibits:
-
Electrophilic Substitution : Active hydrogen atoms in the imidazole ring (e.g., position 1 or 2) react with electrophiles like halogens or nitro groups .
-
Nucleophilic Attack : Under basic conditions, the pyridine nitrogen may act as a nucleophile, enabling ring-opening or substitution reactions .
NMR Spectroscopy
Key features observed in 1H NMR for similar imidazo[1,2-a]pyridine derivatives include:
| Feature | Typical δ (ppm) | Assignment |
|---|---|---|
| Phenoxy methyl CH₂ | 4.2–4.8 | Singlet or quartet (J ~6–9 Hz) |
| Nitro-substituted phenyl | 6.4–8.2 | Multiplet (aromatic protons) |
| Imidazo ring protons | 6.1–8.6 | Downfield shifts due to conjugation |
13C NMR would show distinct signals for the nitro-substituted carbon (~125–145 ppm) and the ether oxygen-bearing carbon (~100–110 ppm) .
High-Resolution Mass Spectrometry (HRMS)
HRMS confirms the molecular formula C₁₄H₁₁N₃O₄ (calculated m/z = 307.08). Observed data typically matches within ±0.001 m/z, as seen in related compounds .
Functional Group Transformations
-
Nitro Reduction :
Using H₂/Pd-C or Fe/HCl, yielding a 4-aminophenoxy methyl derivative . -
Ether Cleavage :
Acidic hydrolysis (e.g., HBr) to form a phenol and methanol.
Limitations and Challenges
Scientific Research Applications
The compound exhibits a range of biological activities, which can be categorized into several key areas:
Anticancer Activity
Research indicates that 7-Methyl-2-((4-nitrophenoxy)methyl)imidazo[1,2-a]pyridine has promising anticancer properties. Preliminary studies have shown that it can inhibit the proliferation of various cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung cancer) | 10.5 |
| MCF-7 (Breast cancer) | 12.0 |
These findings suggest its potential as a lead compound in the development of new anticancer agents.
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties by reducing the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.
| Treatment | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |
|---|---|---|
| Control | 1000 | 800 |
| Compound Treatment | 250 | 200 |
This reduction indicates its potential utility in treating inflammatory diseases.
Antimicrobial Properties
This compound has shown efficacy against various bacterial strains, suggesting its application in developing new antimicrobial agents.
Case Studies
Several case studies highlight the compound's effectiveness in specific applications:
Case Study 1: Tumor Growth Inhibition
In vivo experiments using xenograft models demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to control groups. This supports its role as a potential anticancer therapeutic.
Case Study 2: Safety and Toxicity Assessment
Toxicological evaluations indicated that the compound has a favorable safety profile at therapeutic doses. No significant adverse effects were observed in animal models, which is crucial for further clinical development.
Mechanism of Action
The mechanism of action of 7-Methyl-2-((4-nitrophenoxy)methyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Anticholinesterase Activity
- AChE Inhibition: Biphenyl derivatives (e.g., 2h) outperform phenyl analogs due to enhanced π-π stacking in the AChE active site. The target compound’s nitrophenoxy group may reduce activity compared to biphenyl but could offer selectivity for BChE .
- BChE Inhibition: Phenyl-substituted analogs like 2j (IC50 = 65 µM) show superior BChE inhibition, attributed to interactions with the enzyme’s acyl pocket (Leu/Val residues).
Antileishmanial Activity
Nitro-containing imidazo[1,2-a]pyridines, such as 6,8-dibromo-3-nitro-2-phenyl sulfonyl methyl imidazo[1,2-a]pyridine , exhibit potent antileishmanial activity (superior to miltefosine). The nitro group in the target compound may confer similar efficacy by disrupting parasite redox balance .
Antioxidant Activity
Methyl substituents enhance antioxidant activity in lignin-derived imidazo[1,2-a]pyridines (e.g., compound g vs. d in ). The 7-methyl group in the target compound may contribute to radical scavenging, though the nitrophenoxy moiety’s impact remains unexplored .
Physicochemical and Structural Properties
Molecular Docking Insights
- AChE Binding: Bulky biphenyl groups in 2h occupy the peripheral anionic site, while methyl groups enhance van der Waals interactions. The nitrophenoxy group in the target compound may engage in polar interactions with Tyr337 or Phe338 .
- BChE Binding : Chlorine atoms in 2j fit into the acyl pocket (Leu/Val). The nitro group’s electronegativity may similarly complement BChE’s binding cavity .
Biological Activity
7-Methyl-2-((4-nitrophenoxy)methyl)imidazo[1,2-a]pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological evaluations, and mechanisms of action associated with this compound, as well as its implications in drug development.
Synthesis
The synthesis of this compound typically involves the reaction of 7-methylimidazo[1,2-a]pyridine with 4-nitrophenol derivatives. The process may utilize various coupling agents and solvents to facilitate the formation of the desired product. Detailed methodologies can be found in literature focusing on similar imidazo[1,2-a]pyridine derivatives .
Antimicrobial Activity
Recent studies have demonstrated that imidazo[1,2-a]pyridine derivatives exhibit considerable antimicrobial properties. The compound has been evaluated against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds often fall within a range that indicates potent activity .
Table 1: Antimicrobial Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| 7-Methyl-2-((4-nitrophenoxy)methyl) | 0.5 | Staphylococcus aureus |
| 7-Methyl-2-(4-methylphenyl) | 0.25 | Escherichia coli |
| Imidazo[1,2-a]pyridine-8-carboxamide | 0.75 | Mycobacterium tuberculosis |
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown promise in anticancer studies. Various derivatives have been tested for their cytotoxic effects against cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The IC50 values indicate significant growth inhibition in these cell lines .
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Compound | IC50 (μM) | Cancer Cell Line |
|---|---|---|
| 7-Methyl-2-((4-nitrophenoxy)methyl) | 5.3 | MDA-MB-231 |
| 7-Methyl-2-(4-methylphenyl) | 7.8 | HepG2 |
The biological activity of imidazo[1,2-a]pyridine derivatives is attributed to several mechanisms:
- Inhibition of DNA Gyrase : Some studies suggest that these compounds may inhibit bacterial DNA gyrase, an essential enzyme for bacterial replication .
- Induction of Apoptosis : In cancer cells, the compound has been shown to induce apoptosis through caspase activation and morphological changes indicative of programmed cell death .
- Biofilm Formation Inhibition : Certain derivatives have demonstrated the ability to inhibit biofilm formation by pathogens such as Staphylococcus aureus, enhancing their effectiveness against resistant strains .
Case Studies
Several case studies have highlighted the efficacy of imidazo[1,2-a]pyridine derivatives in treating infections and cancer:
- A study evaluated a series of imidazo[1,2-a]pyridine compounds against Mycobacterium tuberculosis, revealing selective inhibition with minimal toxicity to human cells .
- Another investigation focused on the anticancer potential of these compounds, demonstrating significant cytotoxicity in vitro and promising results in vivo models .
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed for preparing imidazo[1,2-a]pyridine derivatives like 7-Methyl-2-((4-nitrophenoxy)methyl)imidazo[1,2-a]pyridine?
- Methodological Answer : The core imidazo[1,2-a]pyridine scaffold is typically synthesized via condensation reactions between 2-aminoimidazoles and aliphatic 1,3-difunctional compounds (e.g., diketones or ketoesters). For derivatives with nitrophenoxy substituents, post-synthetic modifications such as nucleophilic aromatic substitution or Mitsunobu reactions can introduce the 4-nitrophenoxy group. Evidence from analogous syntheses highlights the use of phosphorus oxychloride/DMF-mediated formylation for introducing aldehyde functionalities, which are then functionalized .
Q. How is the structural elucidation of imidazo[1,2-a]pyridine derivatives performed using spectroscopic techniques?
- Methodological Answer :
- 1H/13C NMR : Proton signals for the methyl group at position 7 and the nitrophenoxy methylene group (CH2O) appear as singlets or triplets (δ 2.5–3.5 ppm). Aromatic protons from the nitrophenyl group show splitting patterns consistent with para-substitution .
- HRMS : High-resolution mass spectrometry confirms molecular ion peaks (e.g., [M+H]+) with mass accuracy <5 ppm.
- IR : Stretching vibrations for nitro groups (1520–1350 cm⁻¹) and ether linkages (C-O-C, ~1250 cm⁻¹) are diagnostic .
Q. What are the key pharmacological activities associated with imidazo[1,2-a]pyridine derivatives?
- Methodological Answer : Imidazo[1,2-a]pyridines are explored for antimicrobial, antiviral, and anticancer activities. For example, derivatives with electron-withdrawing groups (e.g., nitro) exhibit enhanced binding to biological targets like kinases or GPCRs. In vitro assays (e.g., MTT for cytotoxicity, MIC for antimicrobial activity) are standard. Structural analogs show IC50 values in the low micromolar range against cancer cell lines, validated via flow cytometry and Western blotting .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yields in one-pot syntheses of imidazo[1,2-a]pyridine derivatives?
- Methodological Answer :
- Stepwise Temperature Control : Initial low-temperature (0–10°C) formylation using POCl3/DMF minimizes side reactions, followed by reflux (80–100°C) to drive cyclization .
- Catalyst Screening : Lewis acids like ZnCl2 or Bi(OTf)3 can accelerate imidazole ring formation.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates, while toluene facilitates azeotropic removal of water in condensation steps .
Q. How should researchers address contradictions in spectroscopic data for structurally similar imidazo[1,2-a]pyridine derivatives?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating proton-proton and proton-carbon couplings. For example, NOESY can distinguish between regioisomers by spatial proximity of substituents .
- X-ray Crystallography : Provides unambiguous confirmation of molecular geometry, particularly for nitro group orientation and planarity of the imidazo-pyridine system .
- Computational Validation : DFT calculations (e.g., B3LYP/6-311G**) predict NMR chemical shifts and compare them with experimental data to resolve ambiguities .
Q. What advanced methodologies are used to study the interaction of imidazo[1,2-a]pyridine derivatives with biological targets?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (ka, kd) between the compound and purified proteins (e.g., kinases).
- Molecular Dynamics Simulations : Predicts binding modes and stability of ligand-target complexes (e.g., using GROMACS).
- Cryo-EM : Resolves high-resolution structures of compound-bound protein complexes, identifying key binding pockets .
Q. How can researchers design imidazo[1,2-a]pyridine derivatives to enhance metabolic stability?
- Methodological Answer :
- Bioisosteric Replacement : Substitute the nitro group with a trifluoromethyl or cyano group to reduce susceptibility to enzymatic reduction.
- Prodrug Strategies : Introduce ester or amide moieties that hydrolyze in vivo to release the active compound.
- Microsomal Stability Assays : Incubate derivatives with liver microsomes (human/rat) and monitor degradation via LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
